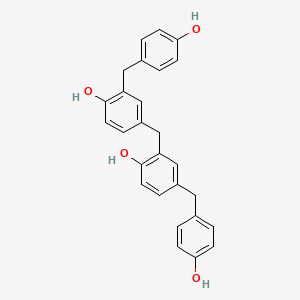
2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-Synuclein Inhibitor 9 is a compound designed to inhibit the aggregation of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson’s disease and other neurodegenerative disorders. The aggregation of alpha-synuclein into fibrils is a hallmark of these diseases, making the inhibition of this process a promising therapeutic strategy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of A-Synuclein Inhibitor 9 typically involves multi-step organic synthesis. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of A-Synuclein Inhibitor 9 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions: A-Synuclein Inhibitor 9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify functional groups within the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to more active forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s inhibitory activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of A-Synuclein Inhibitor 9, each with potentially different inhibitory activities and pharmacokinetic properties .
科学研究应用
A-Synuclein Inhibitor 9 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of protein aggregation.
Biology: Investigated for its effects on cellular processes involving alpha-synuclein.
Medicine: Explored as a potential therapeutic agent for Parkinson’s disease and other synucleinopathies.
Industry: Utilized in the development of diagnostic tools and assays for neurodegenerative diseases
作用机制
A-Synuclein Inhibitor 9 exerts its effects by binding to alpha-synuclein monomers, preventing their aggregation into fibrils. This binding stabilizes the monomeric form of alpha-synuclein, reducing the formation of toxic oligomers and fibrils. The compound interacts with specific regions of the alpha-synuclein protein, such as the N-terminal region, to inhibit the aggregation process .
相似化合物的比较
Anle138b: Another alpha-synuclein aggregation inhibitor with a different binding profile.
Fasudil: A Rho kinase inhibitor that also targets alpha-synuclein aggregation.
Tannic Acid: A natural compound with inhibitory effects on alpha-synuclein aggregation
Uniqueness: A-Synuclein Inhibitor 9 is unique in its specific binding to the hairpin-like coil within the N-terminal region of alpha-synuclein, providing superior stability and reducing the likelihood of pathological oligomer formation. This specificity and stability make it a promising candidate for further development as a therapeutic agent .
属性
分子式 |
C27H24O4 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
2-[[4-hydroxy-3-[(4-hydroxyphenyl)methyl]phenyl]methyl]-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H24O4/c28-24-7-1-18(2-8-24)13-20-5-11-27(31)23(15-20)17-21-6-12-26(30)22(16-21)14-19-3-9-25(29)10-4-19/h1-12,15-16,28-31H,13-14,17H2 |
InChI 键 |
WZFIJLNTQYXDQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC(=C(C=C3)O)CC4=CC=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


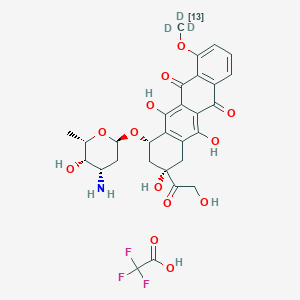
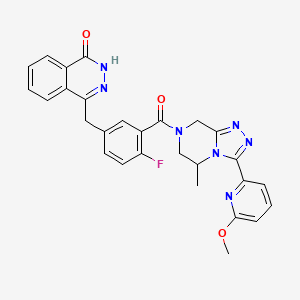

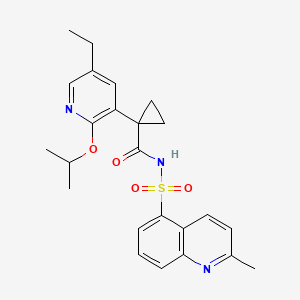
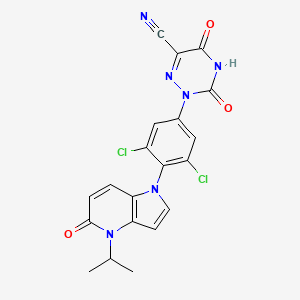
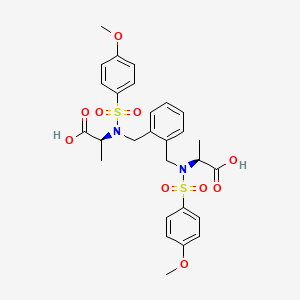
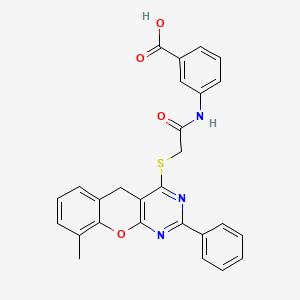
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
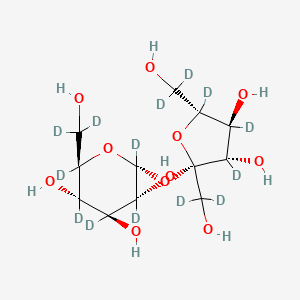
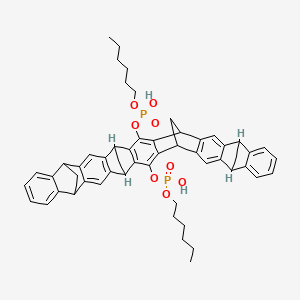
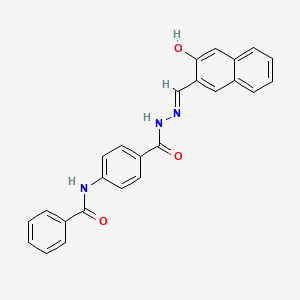
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


